2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride

Catalog No.
S3256369
CAS No.
1353974-28-3
M.F
C11H16ClN3O2
M. Wt
257.72
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochlo...

CAS Number

1353974-28-3

Product Name

2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride

IUPAC Name

2-nitro-N-(pyrrolidin-2-ylmethyl)aniline;hydrochloride

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72

InChI

InChI=1S/C11H15N3O2.ClH/c15-14(16)11-6-2-1-5-10(11)13-8-9-4-3-7-12-9;/h1-2,5-6,9,12-13H,3-4,7-8H2;1H

InChI Key

ZFDXAYBZIPXRFZ-UHFFFAOYSA-N

SMILES

C1CC(NC1)CNC2=CC=CC=C2[N+](=O)[O-].Cl

Solubility

not available

2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride is a synthetic compound classified as an aromatic amine. It features a nitro group (NO2-NO_2) attached to an aromatic ring, alongside an amine group (NH2-NH_2) linked through a pyrrolidine ring and a methylene bridge (CH2-CH_2-). The molecular formula for this compound is C11H16ClN3O2C_{11}H_{16}ClN_{3}O_{2}, with a molecular weight of approximately 257.72 g/mol . This compound is primarily utilized in various chemical applications due to its unique structural properties.

The chemical reactivity of 2-nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride stems from its functional groups. It can participate in several types of reactions, including:

  • Nucleophilic Substitution Reactions: The nitro group can undergo reduction to form an amine, which can further react with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic ring can react with electrophiles due to the presence of the electron-withdrawing nitro group, facilitating substitution at the ortho or para positions.
  • Condensation Reactions: The amine group can react with aldehydes or ketones to form imines or other condensation products.

These reactions make the compound a valuable intermediate in organic synthesis.

Research on the biological activity of 2-nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride is limited but suggests potential applications in pharmacology. Compounds with similar structures have demonstrated various biological activities, including:

  • Antioxidant Properties: Compounds in the aromatic amine class often exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity: Some derivatives show efficacy against bacterial and fungal strains, indicating potential as antimicrobial agents.

Further studies are necessary to elucidate the specific biological effects of this compound.

The synthesis of 2-nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride typically involves multi-step synthetic pathways. Common methods include:

  • Nitration of Aniline Derivatives: Starting from an appropriate aniline derivative, nitration can be performed using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
  • Formation of the Pyrrolidine Ring: The pyrrolidine moiety can be synthesized through cyclization reactions involving suitable precursors.
  • Methylation: The final step often involves linking the pyrrolidine to the aniline via a methylene bridge, followed by hydrolysis and salt formation with hydrochloric acid.

These steps may vary based on specific laboratory conditions and desired yield .

2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride has several potential applications:

  • Dyes and Pigments: Due to its vibrant color properties, it can be used in dye formulations for textiles.
  • Pharmaceutical Intermediates: Its unique structure allows it to serve as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Rubber Processing: It may function as an antioxidant in rubber formulations, enhancing durability and resistance to degradation.

Interaction studies involving 2-nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride focus on its compatibility with other chemical agents and biological systems. Important aspects include:

  • Drug Interactions: Understanding how this compound interacts with other drugs is crucial for its application in medicinal chemistry.
  • Toxicological Studies: Evaluating its safety profile through acute toxicity tests and chronic exposure studies is essential for determining its viability as a pharmaceutical agent.

Such studies are critical for ensuring safe usage in various applications.

Several compounds share structural similarities with 2-nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride. These include:

  • 4-Nitro-N-(pyrrolidin-1-ylethyl)aniline
    • Molecular Formula: C12H17N3O2C_{12}H_{17}N_{3}O_{2}
    • Notable for its use in pharmaceuticals and potential biological activities .
  • N-(3-Pyrrolidin-1-ylethyl)-4-nitro-1-aminobenzene
    • Molecular Formula: C12H18N4OC_{12}H_{18}N_{4}O
    • Exhibits different reactivity patterns due to structural variations .
  • 4-Amino-N-(pyrrolidin-1-ylethyl)aniline
    • Molecular Formula: C12H18N4C_{12}H_{18}N_{4}
    • Primarily studied for its role in dye synthesis .

Uniqueness

The uniqueness of 2-nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to similar compounds. Its combination of a nitro group with a pyrrolidine-linked amine sets it apart, making it particularly interesting for research and industrial applications.

Dates

Modify: 2023-08-19

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